- CAS No. 71418-09-2](/img/structure/B12872964.png)
Platinum, [ethanedioato(2-)-O,O'](1,3-propanediamine-N,N')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, ethanedioato(2-)-O,O’- is a coordination complex of platinum. This compound is known for its unique structure, where platinum is coordinated with ethanedioato and 1,3-propanediamine ligands. It has a molecular formula of C5H10N2O4Pt and a molecular weight of 357.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, ethanedioato(2-)-O,O’- typically involves the reaction of platinum salts with ethanedioato and 1,3-propanediamine ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Platinum, ethanedioato(2-)-O,O’- undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of new coordination complexes .
Scientific Research Applications
Platinum, ethanedioato(2-)-O,O’- has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in anticancer therapies due to its ability to interact with DNA.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Platinum, ethanedioato(2-)-O,O’- involves its interaction with target molecules, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with a different ligand structure but similar biological activity.
Oxaliplatin: A platinum compound with a distinct ligand arrangement, used in cancer treatment.
Uniqueness
Platinum, ethanedioato(2-)-O,O’- is unique due to its specific ligand coordination, which may impart different chemical and biological properties compared to other platinum complexes. Its ethanedioato and 1,3-propanediamine ligands provide a distinct structural framework that can influence its reactivity and interactions with target molecules .
Properties
CAS No. |
71418-09-2 |
|---|---|
Molecular Formula |
C5H10N2O4Pt |
Molecular Weight |
357.23 g/mol |
IUPAC Name |
3-azanidylpropylazanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C3H8N2.C2H2O4.Pt/c4-2-1-3-5;3-1(4)2(5)6;/h4-5H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI Key |
JXDCDBQEQNUJPT-UHFFFAOYSA-N |
Canonical SMILES |
C(C[NH-])C[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


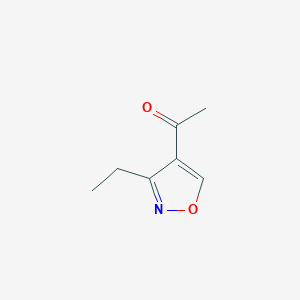
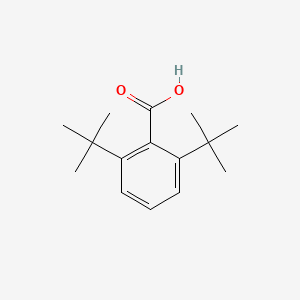
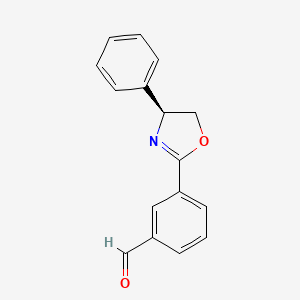


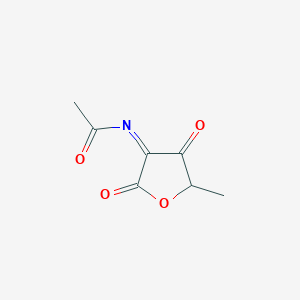

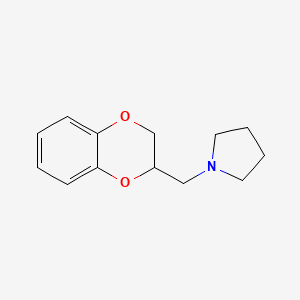

![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)



![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)
